6-(2-methoxyphenyl)-5-((2-methylbenzyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused bicyclic core with sulfur and nitrogen heteroatoms. Its structure includes a 2-methoxyphenyl group at position 6, a 2-methylbenzyl thioether at position 5, and a phenethyl substituent at position 2.
Properties
IUPAC Name |
6-(2-methoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S3/c1-19-10-6-7-13-21(19)18-35-27-29-25-24(26(32)31(27)22-14-8-9-15-23(22)33-2)36-28(34)30(25)17-16-20-11-4-3-5-12-20/h3-15H,16-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXDSIUMNTYYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC(=S)N3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-methoxyphenyl)-5-((2-methylbenzyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a member of the thiazolopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo-pyrimidine core with various substituents that influence its biological activity. The molecular formula is , with a molecular weight of approximately 396.57 g/mol. The presence of sulfur and nitrogen in its structure is significant for its interactions with biological targets.
Anticancer Properties
Research indicates that thiazolopyrimidine derivatives exhibit promising anticancer activity. A study highlighted that compounds with similar structures showed significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against HIV and other viral pathogens. In vitro studies have shown that certain thiazolopyrimidines can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles. For instance, compounds within this class have been reported to inhibit reverse transcriptase activity, which is crucial for HIV replication .
Antimicrobial Effects
There is evidence supporting the antimicrobial activity of thiazolopyrimidine derivatives against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis. Studies have reported varying degrees of efficacy against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or viral replication.
- Cell Cycle Modulation : By affecting cell cycle regulators, it can induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of related thiazolopyrimidine compounds:
Comparison with Similar Compounds
Comparison with Similar Thiazolo[4,5-d]pyrimidine Derivatives
Thiazolo[4,5-d]pyrimidines are versatile scaffolds with tunable pharmacological properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthetic routes, and biological activities.
Structural and Functional Group Comparisons
Substituent Effects on Bioactivity
- Position 3 : Phenethyl (target compound) vs. methyl () or aryl (). Bulky groups like phenethyl may improve membrane permeability and target engagement in lipophilic environments (e.g., bacterial cell walls or tumor tissues) .
- Position 5: The 2-methylbenzyl thioether in the target compound differs from sulfur-linked benzoyl groups in .
- Position 6 : Methoxyphenyl (target) vs. ethyl () or methyl (). Methoxy groups can modulate electron density and solubility, affecting bioavailability .
Pharmacokinetic and Physicochemical Properties
- Solubility : The 2-methoxyphenyl group may enhance aqueous solubility relative to halogenated derivatives (e.g., 3k in ), balancing lipophilicity for oral administration .
Key Research Findings and Implications
Antimicrobial Potential: The target compound’s structural similarity to ’s 3k suggests possible efficacy against Gram-positive pathogens. However, replacing bromine with a methoxy group might reduce halogen-bond-mediated target binding .
Synthetic Feasibility : The compound’s synthesis is likely scalable using established thiazolo[4,5-d]pyrimidine protocols, though purification of the 2-methylbenzyl thioether may require optimization .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 6-(2-methoxyphenyl)-5-((2-methylbenzyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves cyclization of thiadiazole or thiazolo-pyrimidine precursors. A critical step is the introduction of the 2-thioxo group, which requires sulfur donors (e.g., thiourea or Lawesson’s reagent) under inert conditions. For example, cyclization of thiazolo-pyrimidine intermediates often necessitates catalytic bases like triethylamine or DBU in anhydrous solvents (e.g., DMF or THF) at 80–100°C . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting stoichiometric ratios of sulfurizing agents to prevent over-sulfurization.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the compound’s structure?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming substituent positions, especially distinguishing between thione (C=S) and carbonyl (C=O) groups. The 2-thioxo group typically appears as a singlet at δ 160–170 ppm in C NMR.
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry and ring conformation. For example, studies on analogous thiazolo[4,5-d]pyrimidines revealed non-planar fused-ring systems with bond angles deviating by ±5° from idealized values .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, particularly for sulfur-containing fragments.
Advanced Research Questions
Q. How do substituents on the phenyl and benzyl groups influence the compound’s biological activity, and what strategies validate structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Effects : The 2-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the 2-methylbenzyl thioether may stabilize interactions with hydrophobic enzyme pockets. Comparative studies on analogs (e.g., 4-chlorophenyl or 4-methoxy derivatives) show that electron-withdrawing groups reduce antimicrobial potency, whereas electron-donating groups enhance it .
- Validation Strategies :
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
- Biological Assays : Test against Gram-positive/-negative bacteria (MIC ≤ 8 µg/mL) and cancer cell lines (IC < 10 µM) with dose-response curves. Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .
Q. What experimental approaches resolve contradictions in reported biological data for thiazolo[4,5-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay protocols or compound purity.
- Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and MTT assays for cytotoxicity with consistent cell lines (e.g., HeLa or MCF-7) .
- Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent effects in DMSO vs. saline).
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., cytochrome P450 oxidation of methoxy groups) and toxicity endpoints (e.g., Ames test predictions).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability to human serum albumin, correlating with in vivo half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
